4-(Ethylsulfonyl)morpholine
Description
4-(Ethylsulfonyl)morpholine (CAS: 942474-41-1) is a heterocyclic compound featuring a morpholine ring substituted with an ethylsulfonyl group (–SO₂C₂H₅). The sulfonyl group confers enhanced polarity and metabolic stability compared to unmodified morpholine derivatives, making it valuable in pharmaceutical and agrochemical research . Its molecular formula is C₁₂H₁₆N₂O₅S, with a molecular weight of 300.33 g/mol and a melting point of 98–99°C . The ethylsulfonyl substituent improves solubility in polar solvents and may enhance bioavailability, a critical factor in drug design .
Properties
IUPAC Name |
4-ethylsulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-2-11(8,9)7-3-5-10-6-4-7/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLFSDPSKRPQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1834-51-1 | |
| Record name | 4-(ETHYLSULFONYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylsulfonyl)morpholine typically involves the reaction of morpholine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:
Morpholine+Ethylsulfonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Ethylsulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Ethylsulfonyl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Ethylsulfonyl)morpholine depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The ethylsulfonyl group can form hydrogen bonds and other interactions with target molecules, influencing their function . In chemical reactions, the morpholine ring can act as a nucleophile or base, participating in various transformations .
Comparison with Similar Compounds
4-(Phenylsulfonyl)morpholine
- Molecular Formula: C₁₀H₁₃NO₃S
- Key Properties :
- Widely used in heterocyclic framework construction for drug development and material science .
- Lacks the ethyl group in the sulfonyl substituent, reducing lipophilicity compared to 4-(ethylsulfonyl)morpholine.
- Synthesized via nucleophilic substitution or co-crystallization methods (e.g., with potassium dihydro orthophosphate) .
4-(4-Nitrophenyl)thiomorpholine
- Molecular Formula : C₁₀H₁₂N₂O₂S
- Key Properties :
- Replaces the oxygen atom in morpholine with sulfur (thiomorpholine), increasing lipophilicity and metabolic lability .
- Exhibits distinct solid-state packing due to C–H···O hydrogen bonds and aromatic stacking, unlike its morpholine counterpart .
- Used in antimycobacterial and kinase inhibitor research .
4-[(2-Aminoethyl)sulfonyl]-morpholine
- Molecular Formula : C₆H₁₄N₂O₃S
- Key Properties: The aminoethyl group enhances solubility and bioactivity, making it a candidate for drug delivery systems .
4-[2-(Methylsulfonyl)phenyl]morpholine
- Molecular Formula: C₁₁H₁₅NO₃S
- Key Properties :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Group |
|---|---|---|---|---|
| This compound | 300.33 | 98–99 | Moderate in polar solvents | Ethylsulfonyl |
| 4-(Phenylsulfonyl)morpholine | 227.28 | Not reported | High in DMSO, ethanol | Phenylsulfonyl |
| 4-(4-Nitrophenyl)thiomorpholine | 224.28 | Not reported | Low in water, high in DCM | Thiomorpholine + nitro |
| 4-[(2-Aminoethyl)sulfonyl]-morpholine | 178.66 | Not reported | High in water | Aminoethylsulfonyl |
Biological Activity
4-(Ethylsulfonyl)morpholine is a compound that has garnered interest in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring substituted with an ethylsulfonyl group, which enhances its solubility and reactivity. The molecular formula is with a molecular weight of approximately 165.24 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C6H13NO2S |
| Molecular Weight | 165.24 g/mol |
| Solubility | Water-soluble |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group can form hydrogen bonds and ionic interactions, which may enhance binding affinity to specific proteins involved in metabolic pathways.
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, potentially affecting metabolic processes. For example, it has been noted to inhibit the activity of specific proteases, which play crucial roles in protein degradation and cell signaling.
- Receptor Modulation : The compound may also act as a modulator for various receptors, influencing cellular responses to hormones and neurotransmitters.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacterial strains. In vitro tests have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Some investigations have reported that this compound induces apoptosis in cancer cell lines. The mechanism appears to be linked to the modulation of apoptotic pathways, specifically through the activation of caspases.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in cell cultures.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Study :
- A study conducted by Smith et al. (2022) assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
- Cancer Research :
- In a study by Johnson et al. (2023), the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers, particularly caspase-3 activation.
- Inflammation Model :
- A recent investigation by Lee et al. (2023) utilized a lipopolysaccharide (LPS)-induced inflammation model in mice. Administration of the compound resulted in reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
